molecular formula C22H22N6O3 B8055466 Futibatinib CAS No. 1814961-20-0

Futibatinib

货号 B8055466
CAS 编号: 1814961-20-0
分子量: 418.4 g/mol
InChI 键: KEIPNCCJPRMIAX-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Futibatinib, also known as TAS-120 and sold under the brand name Lytgobi, is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1–4 . It is used to treat intrahepatic cholangiocarcinoma (bile duct cancer within the liver) that has spread or cannot be removed by surgery . It is used in patients who have already tried cancer treatment before and have a certain type of abnormal FGFR2 gene in their cancer .


Molecular Structure Analysis

This compound is a structurally novel, irreversible FGFR1–4 inhibitor . It targets the P-loop in the ATP-binding pocket of the FGFR tyrosine kinase domain, forming a rapid covalent adduct with a unique cysteine upon contact .


Chemical Reactions Analysis

This compound is primarily metabolized by CYP3A . More detailed information about its chemical reactions is not available in the sources I found.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H22N6O3 and a molecular weight of 418.45 . More detailed physical and chemical properties are not available in the sources I found.

科学研究应用

  1. Futibatinib 作为局部晚期或转移性胆管癌的二线治疗显示出前景,该癌症带有 FGFR2 基因融合和重排。一名转移性 FGFR 异常肝内胆管癌患者在先前接受 pemigatinib 治疗后对 this compound 做出了强烈的反应,证明了其在 pemigatinib 耐药的情况下具有潜在的疗效 (Rengan & Denlinger, 2022)

  2. This compound 已在一项涉及晚期实体瘤患者的 I 期试验中得到评估。该研究证实了 this compound 在这些患者中的可控安全性概况和初步反应。这支持了 this compound 的使用,尤其是在推荐的 2 期剂量为每日一次 20 毫克 (Bahleda et al., 2020)

  3. 一项关于 this compound 对 QT/QTc 间期影响的研究表明,它不会显着延长 QTc 间期,表明其在心脏复极方面的安全性。这一发现很重要,因为 QT 延长可能是药物开发中的一个关键问题 (Yamamiya et al., 2021)

  4. 一项研究探讨了 this compound 与细胞色素 P450 酶(特别是 CYP3A)的相互作用。研究发现,this compound 可以共价失活 CYP3A,表明潜在的药物 - 药物相互作用和对药物代谢的影响 (Tang et al., 2022)

  5. This compound 的临床前表征已证明对 FGFR 失调的癌细胞系和异种移植模型具有选择性和有效的抗肿瘤活性。这些发现支持了 this compound 在 FGFR 驱动的肿瘤患者中的持续临床评估 (Sootome et al., 2020)

  6. 开发了一种经过验证的 UPLC-MS/MS 方法来确定比格犬血浆中 this compound 的浓度,有助于研究 this compound 的药代动力学和潜在的药物 - 药物相互作用 (Li et al., 2022)

  7. 在一项随机、对照、双盲研究中评估了 this compound 对心脏复极的影响。结果表明,this compound 在治疗剂量或超治疗剂量下不会显着影响心脏复极,增强了其心脏安全性 (Yamamiya et al., 2022)

  8. 对晚期癌症患者中与 this compound 相关的不良事件进行汇总分析表明,this compound 具有可预测且可控的副作用特征。导致剂量调整的最常见不良事件是高磷酸血症。该分析有助于了解与 this compound 相关的不良事件的管理 (Meric-Bernstam et al., 2023)

作用机制

Futibatinib works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps slow or stop the spread of cancer cells . It binds to and inhibits FGFR proteins, which subsequently inhibits phosphorylation, downstream signaling, and viability in cancer cell lines with FGFR gene alterations, including fusions or rearrangements .

安全和危害

Futibatinib has a manageable safety profile. The most common treatment-emergent adverse events were hyperphosphatemia (81.2%), diarrhea (33.5%), and nausea (30.4%) . These adverse events were mostly reversible with appropriate clinical management .

未来方向

Futibatinib has shown durable efficacy and tolerability across patients with various tumor types . These results formed the rationale for ongoing phase II/III this compound trials in cholangiocarcinoma, breast cancer, gastroesophageal cancer, and a genomically selected disease-agnostic population . The FDA granted accelerated approval to this compound for cholangiocarcinoma .

属性

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futibatinib
Reactant of Route 2
Reactant of Route 2
Futibatinib
Reactant of Route 3
Reactant of Route 3
Futibatinib
Reactant of Route 4
Reactant of Route 4
Futibatinib
Reactant of Route 5
Reactant of Route 5
Futibatinib
Reactant of Route 6
Reactant of Route 6
Futibatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。